molecular formula C26H24O6 B11151811 8-methyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

8-methyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11151811
M. Wt: 432.5 g/mol
InChI Key: YBBXHYGSKLVYFW-UHFFFAOYSA-N
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Description

8-methyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one: is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-2-one core, substituted with a phenyl group, a methyl group, and a 3,4,5-trimethoxybenzyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with the preparation of 3,4,5-trimethoxybenzyl alcohol.

    Ether Formation: The 3,4,5-trimethoxybenzyl alcohol is then reacted with 8-methyl-4-phenyl-2H-chromen-2-one in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:

    Scaling Up: Adjusting reaction conditions to accommodate larger volumes.

    Automation: Utilizing automated reactors and purification systems to enhance efficiency and yield.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to a dihydro derivative.

    Substitution: The methoxy groups on the benzyl moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Antioxidant Activity: Exhibits antioxidant properties, which can be explored for therapeutic applications.

Medicine:

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 8-methyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through:

    Enzyme Inhibition: Binding to the active site of specific enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Molecular Targets and Pathways:

    Enzymes: Potential targets include cyclooxygenase (COX) enzymes, which are involved in inflammation.

    Receptors: May interact with receptors involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

  • 4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
  • 8-methyl-4-phenyl-2H-chromen-2-one
  • 7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Uniqueness:

  • Structural Complexity: The presence of both a phenyl group and a 3,4,5-trimethoxybenzyl ether moiety makes it structurally unique.
  • Biological Activity: Exhibits a distinct profile of biological activities compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24O6

Molecular Weight

432.5 g/mol

IUPAC Name

8-methyl-4-phenyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C26H24O6/c1-16-21(31-15-17-12-22(28-2)26(30-4)23(13-17)29-3)11-10-19-20(14-24(27)32-25(16)19)18-8-6-5-7-9-18/h5-14H,15H2,1-4H3

InChI Key

YBBXHYGSKLVYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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